molecular formula C10H12N2 B561989 Anabaseine-d4 CAS No. 1020719-05-4

Anabaseine-d4

Cat. No. B561989
CAS RN: 1020719-05-4
M. Wt: 164.244
InChI Key: AUBPMADJYNSPOA-AJEVBKBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anabaseine-d4 is a product used for proteomics research . It has a molecular formula of C10H8D4N2 and a molecular weight of 164.24 .


Synthesis Analysis

Anabaseine was first synthesized in 1936 via a Claisen condensation . It’s a naturally occurring neurotoxin produced by hoplonemertine sea worms . A straightforward and practical approach was established for the synthesis of nicotine and anabaseine analogues .


Molecular Structure Analysis

Anabaseine is a bipyridine derivative and piperidine analogue of anabasine . It’s chemically related to nicotine .


Chemical Reactions Analysis

Anabaseine has a chemically reactive imine group, making it a useful scaffold for synthesizing nicotinic receptor drug candidates . These include GTS-21, which has been clinically tested to improve cognition in schizophrenics and pre–Alzheimer’s disease patients .


Physical And Chemical Properties Analysis

Anabaseine-d4 has a molecular weight of 164.24 g/mol . More detailed physical and chemical properties can be found in its safety data sheet .

Scientific Research Applications

Biomarker of Active Tobacco Use

Anabaseine is a tobacco alkaloid that has been used as a biomarker for active tobacco use. The deuterated form, Anabaseine-d4, could serve as a more stable isotopic label in quantitative analyses to differentiate between exposure from tobacco use and other sources .

Lead Compound in Drug Design

Anabaseine has served as a lead compound in designing alpha7 nicotinic acetylcholine receptor agonists like GTS-21 (DMXBA) to treat cognitive disorders such as Alzheimer’s disease and schizophrenia. Anabaseine-d4 could be used in pharmacokinetic studies to track metabolism and distribution .

Neuromuscular and Cognitive Receptor Research

The compound stimulates various animal nicotinic acetylcholine receptors (AChRs), particularly those inhibited by α-bungarotoxin. Anabaseine-d4 could be utilized in receptor binding studies to understand neuromuscular and cognitive functions .

Anti-inflammatory Research

Drug candidates derived from Anabaseine display anti-inflammatory activities that could be medically important. Anabaseine-d4 might be used in research to explore these anti-inflammatory properties further .

Mechanism of Action

Target of Action

Anabaseine-d4 primarily targets nicotinic acetylcholine receptors (nAChRs) in both the central nervous system (CNS) and peripheral nervous system (PNS) . These receptors play a crucial role in transmitting signals in the nervous system. Anabaseine-d4 has a higher binding affinity for nAChRs in the brain with an α7 subunit, as well as skeletal muscle receptors .

Mode of Action

The iminium form of Anabaseine-d4 binds to most nAChRs in the CNS and PNS . This binding causes the depolarization of neurons, leading to the release of both dopamine and norepinephrine . This interaction results in changes in neuronal activity and neurotransmitter release, influencing various physiological processes.

Biochemical Pathways

Anabaseine-d4 affects the cholinergic pathway, which involves the neurotransmitter acetylcholine. By acting as an agonist on nAChRs, Anabaseine-d4 influences the signaling in this pathway, affecting downstream effects such as muscle contraction, heart rate, and other autonomic functions .

Pharmacokinetics

It is known that anabaseine-d4 is used as an internal standard for quantifying anabasine levels in urine or other matrices for nicotine testing or environmental monitoring applications by lc-ms/ms or gc/ms .

Result of Action

The binding of Anabaseine-d4 to nAChRs results in the depolarization of neurons and the release of neurotransmitters . This can lead to various physiological effects, depending on the specific type of nAChR and its location in the body. For instance, Anabaseine-d4 causes paralysis in crustaceans and insects, presumably by acting as an agonist on peripheral neuromuscular nAChRs .

Action Environment

The action of Anabaseine-d4 can be influenced by various environmental factors. For example, its use as a botanical insecticide could lead to its release into the environment, and it may therefore be present in consumables other than tobacco products . Furthermore, Anabaseine-d4 is known to be present in electronic cigarettes, which have been considered as alternatives to smoked tobacco .

Safety and Hazards

The safety data sheet for Anabaseine-d4 provides information about its hazards . It’s important to handle it with care and use appropriate safety measures.

properties

IUPAC Name

2,3,4,6-tetradeuterio-5-(2,3,4,5-tetrahydropyridin-6-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h3-4,6,8H,1-2,5,7H2/i3D,4D,6D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBPMADJYNSPOA-AJEVBKBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN=C(C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C2=NCCCC2)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661788
Record name (2',4',5',6'-~2~H_4_)-3,4,5,6-Tetrahydro-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1020719-05-4
Record name (2',4',5',6'-~2~H_4_)-3,4,5,6-Tetrahydro-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.